molecular formula C14H20N2O3 B4243983 N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

Cat. No.: B4243983
M. Wt: 264.32 g/mol
InChI Key: QBIIKVIBFPSYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core structure, which is substituted with a butyl group and a methoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE typically involves the reaction of N-butylamine with 2-[(methoxyacetyl)amino]benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[(2-methoxyacetyl)amino]benzamide
  • N-(sec-butyl)-2-[(methoxyacetyl)amino]benzamide

Uniqueness

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-butyl-2-[(2-methoxyacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-9-15-14(18)11-7-5-6-8-12(11)16-13(17)10-19-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIIKVIBFPSYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.